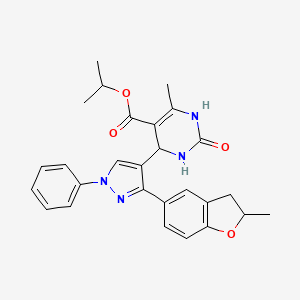
isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C27H28N4O4 and its molecular weight is 472.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's various biological activities, including its antibacterial, antitumor, and anti-inflammatory properties.
Chemical Structure
The compound features a unique structural arrangement that contributes to its biological activity. The key components include:
- Isopropyl group : Enhances lipophilicity.
- Dihydrobenzofuran moiety : Associated with various pharmacological effects.
- Pyrazole ring : Known for its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to isopropyl 6-methyl-4-(...)-5-carboxylate exhibit significant antibacterial properties. For instance:
- A related compound demonstrated effectiveness against pathogenic strains responsible for bovine mastitis, highlighting its potential in veterinary applications .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Isopropyl 6-methyl... | Moderate | E. coli, S. aureus |
| Related compound | Strong | Staphylococcus spp. |
Antitumor Activity
The compound's structure suggests potential antitumor activity through modulation of key signaling pathways:
- Compounds with similar structural features have shown efficacy in inhibiting the PI3K/AKT/mTOR pathway, which is crucial for tumor proliferation .
- In vitro studies have indicated that such compounds can suppress tumor growth in xenograft models.
| Study | Compound | Result |
|---|---|---|
| GDC-0032 | Significant tumor growth inhibition | |
| Isopropyl derivative | Moderate cytotoxicity against cancer cell lines |
Anti-inflammatory Activity
The benzofuran derivatives have been noted for their anti-inflammatory properties:
- The compound's ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : In a study involving the antibacterial activity of similar compounds, researchers found that certain derivatives significantly inhibited bacterial growth in vitro. The findings suggest a mechanism involving disruption of bacterial cell wall synthesis.
- Antitumor Mechanism : A study assessing the effects of pyrazole-containing compounds on cancer cells revealed that they induce apoptosis through activation of caspase pathways, providing insights into their potential therapeutic use in oncology.
属性
IUPAC Name |
propan-2-yl 6-methyl-4-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-15(2)34-26(32)23-17(4)28-27(33)29-25(23)21-14-31(20-8-6-5-7-9-20)30-24(21)18-10-11-22-19(13-18)12-16(3)35-22/h5-11,13-16,25H,12H2,1-4H3,(H2,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIFYGQOEGZFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C4C(=C(NC(=O)N4)C)C(=O)OC(C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618410-85-8 |
Source


|
| Record name | ISOPROPYL 6-METHYL-4-[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZ OL-4-YL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














